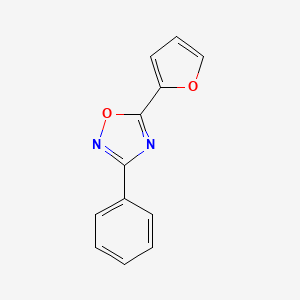

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINKNWCODGPLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 5 Furan 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Vibrational Spectroscopy (Infrared, IR) Analysis for Functional Group Identification

An Infrared (IR) spectrum of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole would be expected to display characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: Vibrations for the C-H bonds on both the phenyl and furan (B31954) rings would typically appear in the region of 3100-3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bonds within the 1,2,4-oxadiazole (B8745197) ring are expected to show a strong absorption band around 1615-1570 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and furan rings would likely produce several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the furan ring and the C-O bond in the oxadiazole ring would result in strong, characteristic bands in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations for the substituted phenyl and furan rings would dominate the fingerprint region below 1000 cm⁻¹. For instance, out-of-plane C-H bending for the monosubstituted phenyl ring would be expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Table 1: Expected IR Absorption Bands for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch (Oxadiazole) | 1615-1570 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Stretch (Furan, Oxadiazole) | 1250-1020 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is essential for determining the precise arrangement of atoms in a molecule.

The ¹H NMR spectrum would provide information on the electronic environment of each proton in the molecule.

Phenyl Protons: The five protons of the monosubstituted phenyl ring would appear in the aromatic region, typically between δ 7.4 and δ 8.2 ppm. The two ortho-protons (adjacent to the oxadiazole ring) would likely be the most downfield due to the electron-withdrawing nature of the heterocycle, appearing as a multiplet. The meta- and para-protons would appear slightly more upfield, also as a multiplet.

Furan Protons: The furan ring contains three protons. The proton at position 5 (H5') adjacent to the oxygen atom is typically the most deshielded and would likely appear as a doublet of doublets around δ 7.7-7.9 ppm. The proton at position 3 (H3') would be expected around δ 7.3-7.5 ppm, and the proton at position 4 (H4') would likely appear as a doublet of doublets around δ 6.6-6.8 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho) | 8.0 - 8.2 | m |

| Phenyl (meta, para) | 7.4 - 7.6 | m |

| Furan H5' | 7.7 - 7.9 | dd |

| Furan H3' | 7.3 - 7.5 | dd |

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to be significantly downfield, likely appearing in the δ 165-175 ppm range.

Phenyl Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (δ 125-135 ppm). The carbon attached to the oxadiazole ring (ipso-carbon) would be found around δ 126-128 ppm, while the ortho, meta, and para carbons would have distinct chemical shifts.

Furan Carbons: The four carbons of the furan ring would also appear in the aromatic/heteroaromatic region. The carbon attached to the oxadiazole ring (C2') would be downfield, potentially around δ 140-145 ppm. The C5' carbon is also highly deshielded (around δ 145-150 ppm), while C3' and C4' would be found further upfield (around δ 112-120 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxadiazole) | 167 - 172 |

| C5 (Oxadiazole) | 170 - 175 |

| C-ipso (Phenyl) | 126 - 128 |

| C-ortho, C-meta, C-para (Phenyl) | 128 - 134 |

| C2' (Furan) | 140 - 145 |

| C5' (Furan) | 145 - 150 |

Mass Spectrometric (MS) Identification and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight and provide insight into the molecule's structure through its fragmentation pattern. The exact molecular weight of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole (C₁₂H₈N₂O₂) is 212.0586 g/mol . A high-resolution mass spectrum (HRMS) should show a molecular ion peak (M⁺) very close to this value.

The fragmentation pattern would likely involve the cleavage of the heterocyclic rings. Common fragmentation pathways could include:

Loss of the furan ring or fragments thereof (e.g., CO, CHO).

Cleavage of the oxadiazole ring, potentially leading to fragments like the benzonitrile cation (C₆H₅CN⁺, m/z 103) or the furoyl cation (C₅H₃O₂⁺, m/z 95).

Formation of a phenyl cation (C₆H₅⁺, m/z 77).

Table 4: Expected Fragments in the Mass Spectrum of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

| Fragment Ion | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₂H₈N₂O₂]⁺ | 212 |

| [C₆H₅CN]⁺ | Benzonitrile cation | 103 |

| [C₅H₃O₂]⁺ | Furoyl cation | 95 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, this analysis would reveal:

Molecular Conformation: The dihedral angles between the planes of the furan, oxadiazole, and phenyl rings. It is expected that the molecule would be nearly planar to maximize π-conjugation, though some twisting may occur due to steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the heterocyclic systems.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···O hydrogen bonds.

Without experimental data, specific crystal parameters (e.g., space group, unit cell dimensions) cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to the extended conjugated system spanning the phenyl, oxadiazole, and furan rings, strong absorption in the UV region is expected.

The spectrum would likely show one or more intense absorption bands corresponding to π → π* transitions. The main absorption maximum (λ_max) would be anticipated in the 280-320 nm range, characteristic of such conjugated aromatic and heterocyclic systems. The exact position and intensity of the absorption would be sensitive to the solvent used.

Investigation of Biological Activities and Associated Molecular Mechanisms of 5 Furan 2 Yl 3 Phenyl 1,2,4 Oxadiazole

In Vitro Biological Activity Profiling

Antimicrobial Research (Antibacterial, Antifungal, Antiparasitic)

Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, have demonstrated notable antimicrobial properties. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown activity against a wide range of both gram-positive and gram-negative bacteria. nih.gov The introduction of a furan (B31954) ring to the oxadiazole scaffold, as seen in furan-oxadiazole derivatives, has been associated with potential antibacterial activities. nih.gov Specifically, furan-derivatives of oxadiazoles (B1248032) have shown promising results against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, 1,3,4-oxadiazole derivatives have also been investigated. One study highlighted a compound, 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11), which was effective against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov This compound was identified through in silico methods as a potential thioredoxin reductase inhibitor. nih.gov Further studies have shown that 1,3,4-oxadiazole-2-thiol (B52307) derivatives possess antifungal activity against various fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.orgresearchgate.net The presence of a 2-thiol group on the 1,3,4-oxadiazole ring is thought to enhance these biological activities. asianpubs.org

| Compound/Derivative | Organism | Activity | Source |

| Furan-derivatives of oxadiazoles | Staphylococcus aureus | Antibacterial | nih.gov |

| Furan-derivatives of oxadiazoles | Escherichia coli | Antibacterial | nih.gov |

| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) | Candida albicans | Antifungal (MIC: 32 μg/ml) | nih.gov |

| 1,3,4-oxadiazole-2-thiols | Aspergillus flavus | Antifungal | asianpubs.orgresearchgate.net |

| 1,3,4-oxadiazole-2-thiols | Mucor species | Antifungal | asianpubs.orgresearchgate.net |

| 1,3,4-oxadiazole-2-thiols | Aspergillus niger | Antifungal | asianpubs.orgresearchgate.net |

| 1,3,4-oxadiazole-2-thiols | Aspergillus fumigatus | Antifungal | asianpubs.orgresearchgate.net |

Antineoplastic and Antiproliferative Investigations in Cell Lines

The 1,2,4-oxadiazole (B8745197) scaffold is a component of many biologically active compounds and has been explored for its potential as an antitumor agent. conicet.gov.arnih.gov Research into diheterocyclic-ribose derivatives incorporating a 5-aryl-1,2,4-oxadiazole unit has shown significant antiproliferative activities in the micromolar range against various human cancer cell lines. conicet.gov.arnih.gov

One study synthesized novel oxadiazole derivatives and evaluated their anticancer activities. nih.gov Among the 1,3,4-oxadiazoles tested, a compound with a furyl ring demonstrated notable inhibitory activity against glioblastoma (GBM) cell lines U87, T98G, and LN229, with IC50 values of 35.1, 34.4, and 37.9 μM, respectively. nih.gov Another furan-based 1,3,4-oxadiazole derivative, N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine, showed promising anticancer activity against DU145 and HepG2 cell lines. biointerfaceresearch.com

| Compound/Derivative | Cell Line | Activity (IC50) | Source |

| 1,3,4-oxadiazole with furyl ring | U87 (Glioblastoma) | 35.1 μM | nih.gov |

| 1,3,4-oxadiazole with furyl ring | T98G (Glioblastoma) | 34.4 μM | nih.gov |

| 1,3,4-oxadiazole with furyl ring | LN229 (Glioblastoma) | 37.9 μM | nih.gov |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | DU145 (Prostate Cancer) | Promising Activity | biointerfaceresearch.com |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridin-2-amine | HepG2 (Liver Cancer) | Promising Activity | biointerfaceresearch.com |

Anti-inflammatory and Analgesic Research

While direct studies on the anti-inflammatory and analgesic effects of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole are limited, the broader class of 1,3,4-oxadiazoles has been recognized for these properties. nih.govresearchgate.net The 1,2,3-triazole nucleus, structurally related to oxadiazoles, has also been associated with analgesic and anti-inflammatory activities, suggesting a potential avenue for future research into furan-substituted oxadiazoles. nih.gov

Enzyme Inhibition Studies (e.g., Sirtuin 2, p38α, BRAFV600E)

The 1,2,4-oxadiazole scaffold has been identified as a promising inhibitor of Sirtuin 2 (Sirt2), a NAD+-dependent lysine (B10760008) deacylase implicated in pathological conditions like cancer. chemrxiv.org Structure-activity relationship studies have been conducted on 1,2,4-oxadiazole-based analogs, revealing them as potent inhibitors of Sirt2 deacetylation and demyristoylation. chemrxiv.org Docking experiments suggest a substrate-competitive and co-factor non-competitive binding mode of inhibition. chemrxiv.org

In the context of p38α mitogen-activated protein kinase (MAPK) inhibition, a series of azastilbene derivatives featuring a 1,2,4-oxadiazole-5-one system have been developed. researchgate.netnih.gov Biological assays indicated that some of these compounds exhibit good inhibitory activity towards the kinase. researchgate.netnih.gov

Receptor Agonist and Antagonist Profiling (e.g., S1P1 receptor)

3,5-Disubstituted-1,2,4-oxadiazoles are the foundational scaffold for a new generation of potent and selective agonists of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1). conicet.gov.ar This highlights the potential of the 1,2,4-oxadiazole core in modulating receptor activity.

Other Investigated Biological Activities (e.g., Antitubercular, Antidiabetic, Neuroprotective, Antioxidant)

A series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis (H37Rv strain). nih.gov Two of the synthesized compounds showed significant activity with a MIC as low as 3.125 μg/ml. nih.gov The proposed mechanism of action is through the inhibition of the Enoyl-ACP reductase enzyme. nih.gov

The 1,3,4-oxadiazole scaffold is also being explored for its antidiabetic potential. rjptonline.orgnih.gov These derivatives are known to inhibit α-amylase and α-glucosidase, which is a rational approach for controlling postprandial hyperglycemia in type 2 diabetes. rjptonline.orgnih.gov Furthermore, some 1,3,4-oxadiazole derivatives have demonstrated antioxidant properties. nih.govresearchgate.netuobaghdad.edu.iq For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and showed notable antioxidant activity. nih.gov

| Activity | Compound/Derivative | Details | Source |

| Antitubercular | N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | MIC as low as 3.125 μg/ml against M. tuberculosis H37Rv | nih.gov |

| Antidiabetic | 1,3,4-Oxadiazole derivatives | Inhibition of α-amylase and α-glucosidase | rjptonline.orgnih.gov |

| Antioxidant | 2,5-disubstituted-1,3,4-oxadiazole derivatives | Notable antioxidant activity | nih.gov |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies for 5 Furan 2 Yl 3 Phenyl 1,2,4 Oxadiazole Derivatives

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole derivative, and its biological target, typically a protein or enzyme.

Docking studies on related furan-oxadiazole and phenyl-oxadiazole structures have been performed to elucidate their mechanism of action against various biological targets. For instance, studies on N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, a series of related 1,3,4-oxadiazole (B1194373) isomers, predicted their binding mechanism to the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.govresearchgate.net The docking analysis for these compounds concluded that derivatives with chloro- and unsubstituted phenyl rings possessed good binding energies, indicating prominent interactions with the active site residues NAD and TYR 158. nih.govresearchgate.net

Similarly, in silico screening of furan-1,3,4-oxadiazole tethered N-phenylacetamide motifs against human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1) revealed strong binding affinities. semanticscholar.org The most active compounds in this series, BF4 and BF5, showed binding affinities of -11.50 kcal/mol and -13.30 kcal/mol, respectively, which were stronger than the standard inhibitor, kojic acid. semanticscholar.orgdntb.gov.ua These strong interactions were further substantiated by MM-GBSA and MM-PBSA binding energy calculations. semanticscholar.orgdntb.gov.ua The types of interactions observed in these studies typically include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. mdpi.com

| Compound Series | Target Enzyme | Key Interactions/Findings | Binding Affinity (kcal/mol) |

| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis Enoyl-ACP reductase | Prominent interaction with active sites NAD and TYR 158. nih.govresearchgate.net | Not specified in snippets |

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides (BF4, BF5) | hTYRP1, hTYR | Stronger binding than standard kojic acid. semanticscholar.org | -11.50 (BF4 vs hTYRP1) semanticscholar.orgdntb.gov.ua |

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides (BF4, BF5) | hTYRP1, hTYR | Stronger binding than standard kojic acid. semanticscholar.org | -13.30 (BF5 vs hTYR) semanticscholar.orgdntb.gov.ua |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable information on the conformational changes of both the ligand and the receptor upon binding and assess the stability of the resulting complex.

For furan-1,3,4-oxadiazole derivatives identified as potent inhibitors of hTYR and hTYRP1, MD simulations were conducted for 100 nanoseconds. semanticscholar.orgdntb.gov.ua The results indicated that the lead compounds remained stable within the active sites of the target enzymes throughout the simulation period. semanticscholar.orgdntb.gov.ua This stability is a critical indicator of a compound's potential to exert a sustained inhibitory effect. Similarly, MD simulations of benzofuran-1,3,4-oxadiazoles with the Pks13 enzyme of M. tuberculosis over a 250-nanosecond period also demonstrated the stability of the ligand-enzyme complexes. dntb.gov.ua These studies underscore the importance of MD simulations in validating the binding modes predicted by molecular docking and confirming the stability of ligand-receptor interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the electronic structure, molecular orbital energies (such as HOMO and LUMO), and reactivity profiles of compounds like 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole.

Studies on related 1,3,4-oxadiazole derivatives have employed DFT with the B3LYP method and a high basis set to compute electronic properties. nahrainuniv.edu.iq These calculations determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Eg = ELUMO - EHOMO), absorption wavelengths, and oscillator strengths. nahrainuniv.edu.iq This information is crucial for understanding the molecule's reactivity, kinetic stability, and optical properties. For a closely related compound, 3-phenyl-5-methyl-1,2,4-oxadiazole, quantum chemical modeling has also been used to study its formation, indicating the utility of these methods for understanding the fundamental chemical properties of the 1,2,4-oxadiazole (B8745197) ring system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed molecules.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various 1,2,4-oxadiazole derivatives. researchgate.netiaea.org These studies generate models that can guide the design of new, more potent compounds by indicating which structural modifications are likely to enhance biological activity. researchgate.netiaea.org For example, a 3D-QSAR study was performed on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, leading to the development of predictive models based on a training set of 96 molecules and a test set of 24 molecules. nih.gov The robustness of these models is typically validated by statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²). nih.gov A good predictive model, as confirmed by validation tests, can be a powerful tool for designing novel derivatives with improved therapeutic potential. nih.gov

In Silico Pharmacokinetic Predictions (Excluding Toxicity Parameters)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. In silico tools are used to predict physicochemical properties that influence these processes, such as lipophilicity (logP), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five.

For various series of oxadiazole derivatives, in silico ADME properties have been assessed. Studies on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives evaluated molecular descriptors related to Lipinski's rule to ascertain their potential for oral bioavailability. nih.gov Similarly, ADME predictions for 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that most compounds exhibited absorption percentages greater than 70% and complied with both the Lipinski and Veber rules, suggesting good drug-likeness and intestinal absorption. nih.gov For N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, ADMET profiles were predicted using web-based applications, which indicated that the novel derivatives did not present any significant toxicity issues. nih.gov

| Compound Series | ADME Prediction Tool | Key Findings |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | DataWarrior Software | Assessed for molecular descriptors for Lipinski's Rule of 5 to determine oral bioavailability. nih.gov |

| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Not specified | Most compounds showed >70% absorption; complied with Lipinski and Veber rules. nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives | Swiss-ADME web tool | Most derivatives fulfilled parameters as potential orally active compounds. researchgate.net |

Predicting the metabolic fate of a compound is essential for understanding its duration of action and potential for drug-drug interactions. The furan (B31954) moiety within the 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole structure is known to be metabolically active. The bioactivation of furan itself often proceeds via cytochrome P450 enzymes, particularly CYP2E1, to form a reactive intermediate, cis-2-butene-1,4-dial (BDA). researchgate.net This intermediate can then react with glutathione (B108866) and various biological nucleophiles. researchgate.net While this specific pathway relates to furan, its presence in the target molecule suggests that similar metabolic transformations could be relevant. Furthermore, research on the related compound 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine suggests potential interactions with cytochrome P450 enzymes, which could influence its metabolic pathways. smolecule.com Computational tools and databases are increasingly used to predict the sites of metabolism and the likely metabolites of novel compounds, providing crucial early-stage information for drug design.

Structure Activity Relationship Sar Analysis of 5 Furan 2 Yl 3 Phenyl 1,2,4 Oxadiazole and Its Analogues

Impact of Structural Modifications at the Furan-2-yl Moiety (C5 Position) on Biological Activity

The furan (B31954) ring at the C5 position of the 1,2,4-oxadiazole (B8745197) core is a critical determinant of biological activity. Modifications to this moiety can significantly influence the compound's interaction with biological targets. Research has shown that the electron-withdrawing nature of the 1,2,4-oxadiazole ring is more pronounced at the C5 position compared to the C3 position, making substitutions at this site particularly impactful. researchgate.net

While direct SAR studies on the furan-2-yl moiety of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole are not extensively detailed in the public domain, broader studies on 3,5-disubstituted-1,2,4-oxadiazoles provide valuable insights. For example, in a series of apoptosis inducers, it was found that a substituted five-membered ring at the 5-position is important for activity. tandfonline.com This suggests that the furan ring is not merely a passive component but actively participates in the pharmacophoric interactions.

Table 1: Postulated Impact of Furan-2-yl Moiety Modifications on Biological Activity

| Modification at Furan-2-yl Moiety | Expected Impact on Physicochemical Properties | Potential Effect on Biological Activity |

|---|---|---|

| Introduction of small alkyl groups | Increased lipophilicity | May enhance membrane permeability and target engagement |

| Addition of electron-withdrawing groups (e.g., nitro, cyano) | Decreased electron density of the furan ring | Could modulate binding affinity through altered electronic interactions |

| Addition of electron-donating groups (e.g., methoxy, amino) | Increased electron density of the furan ring | May enhance hydrogen bonding capabilities and target interactions |

It is important to note that the optimal substitution pattern on the furan ring is highly dependent on the specific biological target and the nature of the binding pocket.

Impact of Structural Modifications at the Phenyl Moiety (C3 Position) on Biological Activity

The phenyl group at the C3 position of the 1,2,4-oxadiazole ring offers another key site for structural modification to optimize biological activity. Alterations to this aromatic ring can influence the compound's planarity, conformational flexibility, and ability to engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

Studies on related 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated the significance of the C3-aryl substituent. For instance, in a series of Sirt2 inhibitors, a para-substituted phenyl ring at the C3 position was identified as a crucial element for potent inhibitory action. researchgate.net Similarly, in the development of apoptosis inducers, it was observed that the 3-phenyl group could be replaced by a pyridyl group, indicating that heteroaromatic rings are also well-tolerated at this position and can contribute to the desired biological effect. tandfonline.com

The nature and position of substituents on the phenyl ring can have a profound effect on activity. The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic character of the molecule, which in turn can affect its interaction with target residues. Steric bulk at different positions of the phenyl ring can also dictate the preferred conformation of the molecule and its fit within a binding site.

Table 2: Illustrative Examples of Phenyl Moiety Modifications and Their Reported Effects in 1,2,4-Oxadiazole Analogs

| Modification at C3-Phenyl Moiety | Example Biological Target | Observed Impact on Activity | Reference |

|---|---|---|---|

| Para-substitution (e.g., with chlorine) | Sirtuin 2 (Sirt2) | Crucial for inhibitory action | researchgate.net |

| Replacement with a pyridyl group | Apoptosis pathways | Maintained or improved activity | tandfonline.com |

These examples underscore the importance of systematic exploration of the substitution patterns on the C3-phenyl ring to establish a comprehensive SAR and guide the design of more potent and selective compounds.

Stereochemical and Conformational Aspects Influencing Biological Efficacy

The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are fundamental to its biological activity. For 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole and its analogs, the relative orientation of the furan and phenyl rings with respect to the central oxadiazole core can significantly impact their interaction with a biological target.

While the 1,2,4-oxadiazole ring itself is planar and aromatic, the single bonds connecting the furan and phenyl rings allow for rotational freedom. researchgate.net The preferred conformation of the molecule in solution and, more importantly, in the bound state, will be influenced by the steric and electronic nature of any substituents on these rings. The introduction of chiral centers, for instance through substitution on a side chain, would lead to stereoisomers that could exhibit different biological potencies and selectivities.

Computational studies, such as conformational analysis and molecular dynamics simulations, can provide valuable insights into the energetically favorable conformations and the dynamic behavior of these molecules. Such studies can help to rationalize observed SAR and guide the design of conformationally constrained analogs with potentially enhanced activity and selectivity. At present, specific studies detailing the stereochemical and conformational analysis of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole are limited in publicly available literature, highlighting an area for future research.

Rational Design Principles Based on Bioisosterism and Pharmacophoric Features

The principles of rational drug design, particularly bioisosterism and the identification of key pharmacophoric features, are instrumental in the optimization of lead compounds like 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole.

Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities. nih.govresearchgate.net This is a key design element as it can impart improved metabolic stability by being resistant to hydrolysis by esterases and amidases. nih.gov The replacement of labile ester or amide groups in a known bioactive molecule with a 1,2,4-oxadiazole ring can therefore be a viable strategy to enhance its drug-like properties. Furthermore, the furan and phenyl rings themselves can be subjected to bioisosteric replacement. For example, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, or the phenyl ring with other aromatic or heteroaromatic systems, can modulate the compound's properties while retaining or improving its biological activity.

Pharmacophoric Features: A pharmacophore model defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole scaffold, the key pharmacophoric features would likely include:

Hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxadiazole and furan rings).

Aromatic/hydrophobic regions (the phenyl and furan rings).

A specific three-dimensional arrangement of these features.

The identification of these features through SAR studies and computational modeling can guide the design of new analogs with a higher probability of being active. For instance, if a hydrogen bond donor on the target protein is identified as interacting with a nitrogen atom of the oxadiazole ring, modifications that enhance the basicity of that nitrogen could lead to improved potency.

Development of Predictive Pharmacophoric Models for Novel 1,2,4-Oxadiazole Derivatives

The development of predictive pharmacophoric models is a powerful computational tool in modern drug discovery. These models can be generated based on a set of known active and inactive compounds (ligand-based) or from the structure of the biological target (structure-based).

For novel 1,2,4-oxadiazole derivatives, a ligand-based pharmacophore model could be developed using a training set of analogs of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole with known biological activities. The model would identify the common chemical features and their spatial relationships that are essential for activity. Such a model can then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be active.

Future Research Directions and Translational Perspectives for 5 Furan 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

While traditional methods for synthesizing 1,2,4-oxadiazoles are well-established, future research must focus on developing more efficient, cost-effective, and environmentally benign pathways for 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole. nih.gov The goal is to move beyond lengthy, multi-step procedures that often require harsh conditions and transition metal catalysts. nih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has proven effective for the one-pot, two-step synthesis of various 1,2,4-oxadiazoles from carboxylic acids and amidoximes. nih.gov Applying MAOS to the synthesis of the target compound from benzamidoxime (B57231) and furan-2-carboxylic acid (or their respective precursors) could dramatically reduce reaction times from hours to minutes and improve yields. nih.govresearchgate.net Solvent-free microwave conditions further enhance the green credentials of this approach. researchgate.net

Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to higher reproducibility and safety. nih.gov A continuous microreactor sequence could be designed for the high-throughput synthesis of analogues of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, enabling rapid library generation for screening purposes. nih.govrsc.orgresearchgate.net This methodology can also integrate in-line purification, further streamlining the process. nih.gov

Green Catalysis: The use of sustainable and recyclable catalysts is a critical future direction. Research into heterogeneous, metal-free carbocatalysts like graphene oxide (GO) for the synthesis of 1,2,4-oxadiazoles has shown promise. nih.gov Exploring such catalysts for the specific synthesis of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole could lead to more sustainable manufacturing processes. The use of polymer-supported reagents also offers a greener alternative by simplifying product purification. acs.org

Table 1: Comparison of Modern Synthetic Methodologies for 1,2,4-Oxadiazoles

| Methodology | Key Advantages | Potential for Sustainability | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, one-pot capability. | Reduced energy consumption, potential for solvent-free reactions. | nih.govresearchgate.netresearchgate.net |

| Continuous Flow Chemistry | High throughput, enhanced safety and control, integrated purification. | Efficient energy use, reduced waste streams. | nih.govrsc.orgnih.gov |

| Green Catalysis (e.g., GO) | Metal-free, recyclable catalyst, environmentally benign. | Avoids toxic metal catalysts, promotes circular economy principles. | nih.gov |

Advanced Mechanistic Studies on Specific Biological Targets

The 1,2,4-oxadiazole (B8745197) core is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer properties. nih.govnih.govrsc.org A crucial future step is to identify and mechanistically validate the specific biological targets of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole.

Future research should involve:

Broad-Spectrum Biological Screening: Initial high-throughput screening against diverse panels of enzymes and receptors is necessary to identify potential biological activities. Given the activities of structurally related 1,2,4-oxadiazoles, promising targets could include cholinesterases (AChE and BuChE), monoamine oxidase (MAO), histone deacetylases (HDACs), and various kinases. mdpi.comrsc.orgnih.gov

Enzyme Inhibition Assays: Following initial screening, detailed enzymatic assays should be conducted to quantify the inhibitory potency (e.g., IC₅₀ values) against specific targets. For instance, based on findings for other oxadiazoles (B1248032), its potential as a selective butyrylcholinesterase (BuChE) inhibitor could be investigated for applications in neurodegenerative diseases. nih.gov

Cell-Based and In Vivo Studies: To understand the compound's effect in a biological context, cell-based assays are essential to study downstream effects like apoptosis induction or cell cycle arrest. nih.gov For example, if the compound shows anticancer potential, its effect on cancer cell line proliferation and its mechanism of action (e.g., targeting proteins like TIP47) should be explored. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of more potent and selective analogues of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole can be significantly accelerated by integrating computational and experimental techniques. This synergistic approach minimizes random screening and focuses synthetic efforts on the most promising candidates.

Future strategies should include:

Molecular Docking: Once a biological target is identified, molecular docking studies can predict the binding orientation and affinity of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole within the target's active site. nih.govmdpi.com This provides insights into key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues and measuring their biological activity, 3D-QSAR models can be developed. mdpi.comresearchgate.net These models statistically correlate specific molecular features with activity, providing a predictive tool to guide the design of new derivatives with improved potency. tsijournals.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific target. nih.gov A pharmacophore model based on 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole could be used to virtually screen large chemical databases to discover novel, structurally diverse compounds with the same mechanism of action. tandfonline.com

Development of Structure-Activity Relationship (SAR) Models for Specific Biological Functions

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole. This involves synthesizing a series of analogues and evaluating how structural modifications influence a specific biological function, such as enzyme inhibition or cytotoxicity.

Future SAR studies should systematically investigate:

Substitutions on the Phenyl Ring: The effect of adding various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the 3-phenyl ring should be evaluated. Previous studies on similar scaffolds have shown that such substitutions can dramatically alter biological activity. nih.govtandfonline.com

Modifications of the Furan (B31954) Ring: The furan moiety at the 5-position is a key feature. Replacing it with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) or substituted furans would provide critical information on the importance of the furan's oxygen atom and aromatic character for target binding. nih.gov

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself can be compared with other related heterocycles to confirm its role in the molecule's activity and stability.

Table 2: Proposed SAR Study Outline for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

| Molecular Segment | Proposed Modifications | Rationale |

|---|---|---|

| 3-Phenyl Ring | Introduction of -OCH₃, -Cl, -NO₂, -CF₃ at various positions. | To probe electronic and steric effects on target interaction. |

| 5-Furan Ring | Replacement with thiophene, pyrrole, thiazole; introduction of substituents on the furan ring. | To determine the importance of the heteroatom and electronic distribution of the 5-position ring. |

| Core Scaffold | Comparison with 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) isomers. | To validate the role of the 1,2,4-oxadiazole core as a privileged scaffold for the observed activity. |

Potential Applications in Chemical Biology and Materials Science

Beyond its potential as a therapeutic agent, the unique physicochemical properties of the 1,2,4-oxadiazole scaffold open up avenues for its use in chemical biology and materials science. lifechemicals.com

Chemical Biology: The inherent fluorescence and stability of some oxadiazole derivatives make them suitable for development as chemical probes. taylorfrancis.comresearchgate.net Future work could involve functionalizing 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole to create fluorescent probes for live-cell imaging, allowing for the visualization of specific organelles or biological processes.

Materials Science: 1,2,4-oxadiazoles are being investigated for their applications in advanced materials due to their excellent thermal and chemical stability. researchgate.net Research could focus on synthesizing polymers or liquid crystals incorporating the 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole unit. The high dipole moment of the oxadiazole ring makes these compounds candidates for materials with interesting electroluminescent and non-linear optical properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of furan-2-carbohydrazide with a substituted benzoyl chloride under dehydrating conditions. Key steps include:

- Hydrazide formation : Reacting furan-2-carboxylic acid with hydrazine hydrate.

- Cyclization : Using POCl₃ or acetic anhydride to form the oxadiazole ring .

- Optimization : Yield (60–75%) and purity (>95%) depend on temperature (80–100°C), solvent (DMF or THF), and stoichiometric ratios. Impurities often arise from incomplete cyclization or side reactions with the furan ring .

Q. How is the molecular structure of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- Crystallographic parameters : Monoclinic space group with unit cell dimensions a = 4.7009 Å, b = 11.100 Å, c = 25.265 Å, β = 95.234° .

- Software : SHELXS/SHELXL for structure refinement, with hydrogen-bonding interactions (e.g., C–H···N/O) stabilizing the lattice .

Complementary techniques include NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Solubility increases in acidic media due to protonation of the oxadiazole N4 atom .

- Stability : Stable at room temperature for >6 months. Degrades above 200°C or under prolonged UV exposure, forming furan oxidation byproducts .

Advanced Research Questions

Q. How do substituent positions on the oxadiazole ring influence electronic properties and reactivity?

- Methodological Answer : DFT studies reveal:

- Protonation sites : N4 is preferentially protonated (global electrophilicity index ω = 1.45 eV), but steric effects from the phenyl group can shift protonation to N2 .

- Charge distribution : The furan ring’s electron-rich nature increases nucleophilic attack susceptibility at C5 of the oxadiazole (LUMO = −1.8 eV) .

- Table 1 : Key DFT Parameters

| Parameter | N4-Protonated | N2-Protonated |

|---|---|---|

| Bond Length (N–O), Å | 1.36 | 1.41 |

| HOMO (eV) | −6.2 | −5.9 |

| Dipole Moment (D) | 4.5 | 3.8 |

Q. What mechanistic insights explain the compound’s reported antitumor activity, and how can selectivity be improved?

- Methodological Answer :

- Targets : Inhibits topoisomerase IIα (IC₅₀ = 12 µM) by intercalating DNA, as shown in molecular docking studies (PDB ID: 1ZXM) .

- SAR Studies : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring enhances potency (IC₅₀ = 8 µM) but reduces solubility. Hybrid derivatives with triazole moieties improve selectivity (SI = 3.5 vs. normal cells) .

- Experimental Design : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in HeLa cells .

Q. How does the spatial orientation of the furan and phenyl rings affect photophysical properties?

- Methodological Answer :

- Coplanarity : The furan and oxadiazole rings are near-coplanar (dihedral angle = 10.2°), enabling π-conjugation and fluorescence (λem = 420 nm) .

- Tautomerism : In excited states, proton transfer between oxadiazole N4 and adjacent hydroxyl groups generates a tautomeric emission band (λem = 520 nm) in polar solvents .

- Applications : Tunable emission makes it a candidate for OLEDs or pH-sensitive probes .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies arise from:

- Assay conditions : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and inoculum size .

- Sample purity : Impurities >5% (e.g., unreacted hydrazide) can yield false negatives. Validate via HPLC (C18 column, 90:10 MeOH:H₂O) .

- Statistical rigor : Use ≥3 replicates and positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.